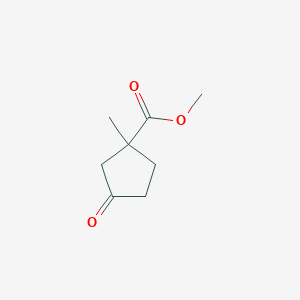

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1-methyl-3-oxocyclopentane-1-carboxylate” is a chemical compound with the CAS Number: 32436-10-5 . It has a linear formula of C8H12O3 . The compound is also known by its IUPAC name, which is the same as the common name .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H12O3/c1-8(7(10)11-2)4-3-6(9)5-8/h3-5H2,1-2H3 . This indicates that the compound has a cyclopentane ring with a methyl and a carboxylate group attached to it.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 156.18 . Unfortunately, other physical and chemical properties like boiling point, density, and refractive index are not available in the resources.Scientific Research Applications

Ethylene Inhibition in Plants

One notable application in the scientific research domain is the use of 1-methylcyclopropene (1-MCP), a compound that inhibits ethylene action in plants. Ethylene plays a crucial role in the ripening process of fruits, vegetables, and floriculture crops. The ability of 1-MCP to prevent ethylene effects at low concentrations has been extensively studied, demonstrating its potential to significantly impact plant growth regulation and post-harvest management (Blankenship & Dole, 2003).

Plant Stress Hormones and Medicinal Chemistry

Another relevant application is found in the research surrounding jasmonic acid (JA) and its derivatives, including its volatile methyl ester (MJ). These compounds are part of the plant's defense mechanisms against stress and pathogens. The synthesis, usage, and biological activities of JA and its derivatives have been the subject of medicinal chemistry, highlighting their potential as drugs and prodrugs. The exploration of JA and its derivatives underscores their importance in the development of new therapeutics for various diseases, showcasing the broad interest in these compounds within the scientific community (Ghasemi Pirbalouti et al., 2014).

Environmental and Alternative Fuel Research

The properties and applications of di-methyl ether (DME) have been reviewed for its potential as an alternative fuel for compression-ignition engines. DME's high cetane number, low auto-ignition temperature, and soot-free combustion highlight its potential for environmentally friendly fuel research. This investigation into DME's technical feasibility emphasizes the importance of exploring various methylated compounds for sustainable energy solutions (Arcoumanis et al., 2008).

Mechanism of Action

Mode of Action

It is known that the compound is a keto acid derivative , which suggests it may interact with biological systems through keto-enol tautomerism, a common mechanism in biochemistry.

Biochemical Pathways

Pharmacokinetics

Its molecular weight (142.15 g/mol) and predicted LogP (-0.179) suggest it may have reasonable bioavailability . .

Action Environment

Factors such as temperature, pH, and presence of other molecules could potentially affect its stability and efficacy .

Biochemical Analysis

Biochemical Properties

It is known that it can undergo certain chemical reactions, such as the Curtius rearrangement . This reaction involves the conversion of carboxylic acids to isocyanates, which can further react with amines to form urea derivatives .

Molecular Mechanism

It is known to undergo Curtius rearrangement with diphenyl phosphoryl azide and triethylamine in tert-butanol to form the corresponding boc-protected 1-(3-oxo)urea derivative

Properties

IUPAC Name |

methyl 1-methyl-3-oxocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(7(10)11-2)4-3-6(9)5-8/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEOOQFWZVQHTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-(5-bromo-2-methoxyphenyl)-2-propenoyl]phenyl 2-thiophenecarboxylate](/img/structure/B2384000.png)

![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)

![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2384011.png)

![2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2384016.png)

![Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B2384022.png)